molecular formula C9H8S B1172587 clophen A60 CAS No. 11096-99-4

clophen A60

Cat. No.: B1172587
CAS No.: 11096-99-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clophen A60 is a technical formulation of chlorobiphenyls, also known as polychlorinated biphenyls (PCBs). These compounds have been widely used in various industrial applications due to their chemical stability and insulating properties. they have also been identified as environmental contaminants with significant health risks .

Safety and Hazards

Clophen A60 is considered hazardous due to its content of globally diffused environmental, food, and human body contaminants. When contained in any man-derived product at a concentration exceeding 50 mg/kg, it is considered hazardous waste that should be safely disposed of worldwide .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Clophen A60 plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to the formation of reactive metabolites that may bind to cellular macromolecules, causing oxidative stress and cellular damage. Additionally, this compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, leading to altered gene expression and disruption of normal cellular functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce the expression of cytochrome P450 enzymes, leading to increased oxidative stress and potential DNA damage. It can also disrupt calcium homeostasis, affecting cellular signaling and function. Furthermore, this compound has been associated with altered lipid metabolism, leading to changes in cellular energy balance and membrane integrity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the AhR, leading to its activation and subsequent translocation to the nucleus. Once in the nucleus, the AhR complex binds to specific DNA sequences, resulting in the transcription of target genes involved in xenobiotic metabolism and detoxification. Additionally, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to disrupted neurotransmission and potential neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable and resistant to degradation, which can lead to its accumulation in biological systems over time. Long-term exposure to this compound has been associated with chronic health effects, including endocrine disruption, immunotoxicity, and carcinogenicity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to persistent alterations in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels. Additionally, high doses of this compound have been associated with increased mortality and severe health outcomes in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. This compound can also affect metabolic flux and metabolite levels, leading to altered energy balance and disruption of normal metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream. Within cells, this compound can interact with intracellular transporters, such as multidrug resistance-associated proteins (MRPs), influencing its localization and accumulation. This compound has been found to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its toxic effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been shown to localize to various cellular compartments, including the endoplasmic reticulum (ER), mitochondria, and the nucleus. In the ER, this compound can disrupt protein folding and induce ER stress, leading to cellular dysfunction. In mitochondria, this compound can impair mitochondrial respiration and induce oxidative stress, contributing to cellular damage. Additionally, this compound can interact with nuclear receptors, influencing gene expression and cellular responses .

Preparation Methods

Clophen A60 is synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst, typically iron chloride. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature and chlorine concentration . Industrial production methods often involve high-performance liquid chromatography (HPLC) for the separation and purification of the chlorinated biphenyls .

Chemical Reactions Analysis

Clophen A60 undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Clophen A60 is similar to other technical PCB formulations, such as Aroclor and Kanechlor. it is unique in its specific composition of chlorinated biphenyl congeners . For example, this compound contains higher concentrations of certain congeners, such as CBs nos. 138, 153, and 180, compared to other formulations . This unique composition can influence its environmental behavior and toxicological profile .

Similar compounds include:

Properties

CAS No.

11096-99-4

Molecular Formula

C9H8S

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.